molecular formula C19H15N3O3 B7698998 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7698998
M. Wt: 333.3 g/mol
InChI Key: YAHDJOJYMQGHFE-UHFFFAOYSA-N
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Description

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for similar compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol and diamine operates at mild reaction temperatures .


Molecular Structure Analysis

The structure of similar compounds like 1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment .


Chemical Reactions Analysis

Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .

Future Directions

The future directions for similar compounds include synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .

Properties

IUPAC Name

3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-14-9-7-12(8-10-14)19-21-17(22-25-19)15-11-13-5-3-4-6-16(13)20-18(15)23/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHDJOJYMQGHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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